BRD4 Inhibitor-37

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

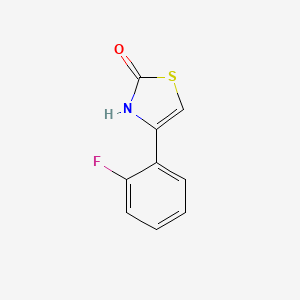

4-(2-fluorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUAOKGWQBCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of BRD4 Inhibitor-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of BRD4 Inhibitor-37, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This compound belongs to a class of substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones developed by BeiGene, Ltd. This document details the inhibitor's binding affinity, its effects on key cellular signaling pathways, and the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine recognition pockets, known as bromodomains (BDs), of the BRD4 protein. BRD4 is a critical epigenetic reader that binds to acetylated histone tails on chromatin, recruiting the transcriptional machinery to drive the expression of key oncogenes and cell cycle regulators.[1][2] By occupying these bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of target gene transcription.[3] This disruption of BRD4-dependent gene expression is the primary mechanism underlying the inhibitor's anti-proliferative and pro-apoptotic effects in cancer cells.

The core interaction involves the inhibitor mimicking the acetyl-lysine moiety, thereby fitting into the hydrophobic pocket of the bromodomain.[2] This binding is characterized by high affinity and selectivity for BRD4.

Quantitative Biological Data

The biological activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| BRD4 Inhibition IC50 | 8 nM | TR-FRET | - | [4] |

| Anti-proliferative IC50 | 34 nM | Cell Viability | MV4-11 | [4] |

Key Signaling Pathways Modulated by this compound

The inhibition of BRD4 by this compound leads to the modulation of critical signaling pathways implicated in cancer pathogenesis, most notably the c-Myc and NF-κB pathways.

Downregulation of the c-Myc Oncogene

A primary consequence of BRD4 displacement from chromatin is the potent and rapid downregulation of the proto-oncogene c-Myc.[5][6] BRD4 is a key regulator of c-Myc transcription, and its inhibition leads to a decrease in c-Myc mRNA and protein levels.[5] This, in turn, results in the suppression of a broad range of c-Myc target genes involved in cell proliferation, growth, and metabolism. The ultimate cellular outcomes of c-Myc downregulation include cell cycle arrest, induction of apoptosis, and a reduction in tumor cell self-renewal.[6][7]

Modulation of the NF-κB Signaling Pathway

BRD4 has also been shown to play a role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BRD4 can interact with the acetylated RelA subunit of NF-κB, thereby enhancing its transcriptional activity. By inhibiting BRD4, this compound can attenuate NF-κB-dependent gene expression, which is crucial for inflammation, cell survival, and proliferation in certain cancer types.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition

This assay is used to determine the in-vitro potency of compounds in disrupting the interaction between BRD4 and acetylated histones.

Principle: The assay measures the proximity between a donor fluorophore-labeled BRD4 protein and an acceptor fluorophore-labeled acetylated histone peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Recombinant human BRD4 protein (bromodomain 1) tagged with a donor fluorophore (e.g., Terbium cryptate).

-

Biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (H4K12ac) as the acceptor substrate.

-

Streptavidin-conjugated acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (control) to the wells of a low-volume 384-well plate.

-

Add 4 µL of a solution containing the donor-labeled BRD4 protein to each well.

-

Add 4 µL of a solution containing the biotinylated H4K12ac peptide and the streptavidin-conjugated acceptor fluorophore to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a specific wavelength (e.g., 340 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability/Anti-proliferative Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: A metabolic indicator dye (e.g., resazurin (B115843) or MTS) is added to cultured cells. Viable, metabolically active cells reduce the dye into a fluorescent or colored product, which can be quantified. A decrease in the signal indicates a reduction in cell viability.

Protocol:

-

Reagents:

-

MV4-11 acute myeloid leukemia cell line.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

This compound serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Blue® or MTS reagent).

-

-

Procedure:

-

Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (control) for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for c-Myc Downregulation

This technique is used to detect and quantify the levels of specific proteins, in this case, c-Myc, in cell lysates.

Protocol:

-

Cell Treatment and Lysis:

-

Treat MV4-11 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the c-Myc band intensity to the corresponding loading control band intensity.

-

Conclusion

This compound is a potent small molecule that effectively disrupts the function of the epigenetic reader BRD4. Its mechanism of action, centered on the displacement of BRD4 from chromatin, leads to the downregulation of key oncogenic drivers such as c-Myc and modulates other cancer-relevant pathways like NF-κB. The robust in-vitro and cellular activities of this compound, as determined by the detailed experimental protocols outlined in this guide, underscore the therapeutic potential of targeting BRD4 in oncology. This document provides a foundational understanding of this compound for further research and development efforts.

References

- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9610332B2 - Compositions and methods for modulating BRD4 bioactivity - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Potent Pyrazole-Based BRD4 Inhibitor: A Technical Guide

Introduction: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes such as c-Myc. The designation "BRD4 Inhibitor-37" does not correspond to a uniquely identified agent in the public domain. Therefore, this technical guide will focus on a representative, potent pyrazole-based BRD4 inhibitor, herein referred to as PZ-37 , to illustrate the core principles of the discovery, synthesis, and biological evaluation of this important class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Design Principles

The design of BRD4 inhibitors is centered on disrupting the interaction between the bromodomain and acetylated lysine residues. The binding pocket of the BRD4 bromodomain contains a conserved asparagine residue (Asn140) that forms a crucial hydrogen bond with the acetylated lysine. Potent inhibitors are designed to mimic this interaction. The pyrazole (B372694) scaffold has been identified as a privileged core for developing BRD4 inhibitors, with various derivatives showing high affinity and selectivity.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole core can significantly impact potency and pharmacokinetic properties. For PZ-37, the key design elements include:

-

A pyrazole core: This heterocyclic ring system is adept at forming key interactions within the BRD4 binding pocket.

-

A trifluoromethyl group: This addition can enhance binding affinity and improve metabolic stability.

-

A piperidine-carboxamide moiety: This group can be modified to optimize solubility, cell permeability, and target engagement.

-

A pyridinylmethyl group: This substituent can further enhance potency and influence the pharmacokinetic profile of the compound.

Synthesis of PZ-37

The synthesis of PZ-37 is a multi-step process that involves the construction of the core pyrazole ring followed by the addition of the side chains. The following is a representative synthetic route.

Experimental Protocol: Synthesis of PZ-37

Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

-

To a solution of trifluoroacetic anhydride (B1165640) (1.2 eq) in dichloromethane (B109758) (DCM), add 2-pentanone (1.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add hydrazine (B178648) hydrate (B1144303) (1.1 eq) dropwise and stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Step 2: Synthesis of 1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine-4-carboxylic acid

-

To a solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl 1-(chloromethyl)piperidine-4-carboxylate (1.1 eq).

-

Heat the reaction to 60 °C and stir for 4 hours.

-

Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

To the crude ester, add a solution of lithium hydroxide (B78521) (2.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Stir at room temperature for 6 hours, then acidify with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of PZ-37 (4-methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide)

-

To a solution of the carboxylic acid from Step 2 (1.0 eq) in DCM, add (pyridin-2-yl)methanamine (1.1 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography (silica gel, methanol/DCM) to afford PZ-37.

Biological Evaluation

The biological activity of PZ-37 was assessed using both biochemical and cellular assays to determine its potency and efficacy as a BRD4 inhibitor.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To determine the in vitro inhibitory activity of PZ-37 against the first bromodomain of BRD4 (BRD4-BD1).

Experimental Protocol:

-

The assay was performed in a 384-well plate in a final volume of 20 µL.

-

The reaction mixture contained 10 nM of GST-tagged BRD4-BD1, 10 nM of biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16), and varying concentrations of PZ-37 in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

The plate was incubated at room temperature for 60 minutes.

-

A detection mix containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC) was added.

-

The plate was incubated for another 60 minutes in the dark.

-

The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

-

The IC50 value was calculated from the dose-response curve.

Cellular Assay: MV4-11 Cell Proliferation

Objective: To evaluate the anti-proliferative effect of PZ-37 on the human acute myeloid leukemia (AML) cell line MV4-11, which is known to be dependent on BRD4 activity.

Experimental Protocol:

-

MV4-11 cells were seeded in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

The cells were treated with various concentrations of PZ-37 and incubated at 37 °C in a 5% CO2 atmosphere for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Luminescence was measured using a microplate reader.

-

The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Data Presentation

| Assay | Target/Cell Line | Endpoint | PZ-37 Activity |

| TR-FRET | BRD4-BD1 | IC50 | 8 nM[1] |

| Cell Proliferation | MV4-11 | IC50 | 34 nM[1] |

Mechanism of Action and Signaling Pathway

BRD4 inhibitors, including PZ-37, function by competitively binding to the acetyl-lysine binding pockets of the BRD4 bromodomains. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of key oncogenes. The displacement of BRD4 from chromatin leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of BRD4 target genes, most notably the c-Myc oncogene. The downregulation of c-Myc induces cell cycle arrest and apoptosis in cancer cells that are dependent on its expression.

Caption: BRD4 signaling pathway and the inhibitory action of PZ-37.

Experimental Workflow

The discovery and development of a BRD4 inhibitor like PZ-37 follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

References

Unveiling the Cellular Target of BRD4 Inhibitor-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4 Inhibitor-37 is a potent small molecule that has garnered significant interest within the research and drug development community. As a member of the bromo and extraterminal domain (BET) family of proteins, Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, including cancer. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Primary Cellular Target: Bromodomain-containing Protein 4 (BRD4)

The primary cellular target of this compound is the epigenetic reader protein, BRD4.[1] BRD4 plays a pivotal role in transcriptional activation by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the expression of key oncogenes and pro-inflammatory genes.[2]

This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the two tandem bromodomains of BRD4 (BD1 and BD2). This prevents BRD4 from engaging with chromatin, thereby disrupting its transcriptional regulatory functions.

Quantitative Analysis of this compound Activity

The potency and cellular activity of this compound have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Method | Reference |

| IC50 vs. BRD4 | 8 nM | TR-FRET | [1] |

| Table 1: Biochemical Potency of this compound |

| Cell Line | Parameter | Value | Reference |

| MV4-11 (Acute Myeloid Leukemia) | IC50 | 34 nM | [1] |

| Table 2: Cellular Antiproliferative Activity of this compound |

Affected Signaling Pathways

Inhibition of BRD4 by this compound leads to the modulation of several critical signaling pathways implicated in cell proliferation, survival, and differentiation.

c-Myc Signaling Pathway

One of the most well-characterized downstream effects of BRD4 inhibition is the suppression of the MYC oncogene.[3] BRD4 is a key transcriptional co-activator of MYC, and its displacement from the MYC promoter and enhancer regions by inhibitors leads to a rapid downregulation of MYC expression. This, in turn, affects a multitude of downstream cellular processes, including cell cycle progression and apoptosis.[3]

p21 and FOXO1 Signaling Pathway

BRD4 inhibition has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[4] This upregulation of p21 is mediated by the transcription factor FOXO1.[4] BRD4 inhibition leads to an increase in FOXO1 protein levels, which in turn transcriptionally activates p21.[4]

Jagged1/Notch1 Signaling Pathway

In certain contexts, such as triple-negative breast cancer, BRD4 has been found to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[5][6] Inhibition of BRD4 leads to decreased JAG1 expression, which subsequently attenuates Notch1 signaling, a pathway crucial for cancer cell migration and invasion.[5][6]

Experimental Protocols

The characterization of BRD4 inhibitors like this compound relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to BRD4 bromodomains.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BRD4 protein (donor fluorophore) and a biotinylated histone peptide ligand bound to a streptavidin-conjugated acceptor fluorophore. When the donor and acceptor are in close proximity, FRET occurs. An inhibitor that binds to BRD4 will displace the histone peptide, leading to a decrease in the FRET signal.

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare a working solution of GST-tagged BRD4 protein labeled with a Europium (Eu) donor and a biotinylated histone H4 peptide.

-

Prepare a working solution of streptavidin-conjugated allophycocyanin (APC) as the acceptor.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of the BRD4-Europium and biotinylated histone peptide mixture.

-

Add 10 µL of the Streptavidin-APC solution to all wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader with an excitation wavelength of approximately 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the disruption of the BRD4-histone peptide interaction.

Principle: Streptavidin-coated donor beads bind to a biotinylated histone peptide, and Glutathione-coated acceptor beads bind to a GST-tagged BRD4 protein. When in close proximity, excitation of the donor beads generates singlet oxygen, which activates the acceptor beads to emit light. An inhibitor disrupts this interaction, leading to a decrease in the light signal.[7]

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare working solutions of GST-BRD4 and biotinylated histone H4 peptide.

-

Prepare suspensions of Glutathione acceptor beads and Streptavidin donor beads in the dark.

-

-

Assay Plate Setup (384-well ProxiPlate):

-

Add 5 µL of the serially diluted inhibitor or vehicle.

-

Add 5 µL of the GST-BRD4 and biotinylated histone peptide mixture.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of Glutathione acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin donor beads and incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular environment.[8]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]

Workflow:

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Heat Treatment:

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble BRD4 in each sample using Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the relative amount of soluble BRD4 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

-

Conclusion

This compound is a potent and specific inhibitor of BRD4, a key epigenetic regulator. By disrupting the interaction of BRD4 with acetylated chromatin, this inhibitor effectively modulates the expression of critical genes involved in cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and other BRD4-targeting compounds. Further investigation into the selectivity profile and in vivo efficacy of this compound will be crucial for its potential clinical translation.

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor-37: A Technical Guide to Bromodomain Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of BRD4 inhibitors, with a focus on the well-characterized inhibitor JQ1 as a representative example, for the two bromodomains of BRD4 (BD1 and BD2). It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and transcription factors.[2][4][5] BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for this interaction.[2][6][7] Due to its central role in controlling the expression of key oncogenes like c-Myc, BRD4 has emerged as a significant therapeutic target in cancer and other diseases.[8][9] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of target gene expression.[10]

Quantitative Binding Affinity Data

The binding affinities of various inhibitors for the BRD4 bromodomains are typically determined using biophysical and biochemical assays. The following table summarizes representative binding affinity data for the well-studied BRD4 inhibitor, JQ1.

| Inhibitor | Target Bromodomain | Assay Type | Affinity Metric (IC50/Kd) | Reference |

| (+)-JQ1 | BRD4 BD1 | TR-FRET | IC50 = 77 nM | [3] |

| (+)-JQ1 | BRD4 BD2 | TR-FRET | IC50 = 33 nM | [3] |

| INCB054329 | BRD4 | TR-FRET | IC50 = 8 nM | [9] |

| Compound 11 | BRD4(1) | Unknown | IC50 = 20 nM | [9] |

| Compound 41 | BRD4(1) | BROMOscan | Kd = 82 nM | [9] |

| Compound 42 | BRD4(1) | BROMOscan | Kd = 81 nM | [9] |

| Compound 79 | BRD4(1) | Unknown | Ki = 110 nM | [9] |

| Compound 83 | BRD4(1) | TR-FRET | IC50 = 70 nM | [9] |

| BI2536 | BRD4-1 | AlphaScreen | IC50 = 25 nM | [11] |

Experimental Protocols

Several experimental techniques are employed to measure the binding affinity of inhibitors to BRD4 bromodomains. Below are detailed methodologies for commonly used assays.

AlphaScreen (Amplified Luminescent Proximity Homestead Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules.[12][13] In the context of BRD4, it is used to quantify the ability of an inhibitor to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.[12][14]

Protocol Outline:

-

Reagent Preparation:

-

Recombinant GST-tagged BRD4 BD1 or BD2 protein.

-

Biotinylated tetra-acetylated histone H4 peptide (Ac-H4).

-

Streptavidin-coated Donor beads.

-

Anti-GST antibody-conjugated Acceptor beads.

-

Assay buffer.

-

Test inhibitor (e.g., BRD4 Inhibitor-37) at various concentrations.

-

-

Assay Procedure:

-

Add GST-BRD4, biotinylated Ac-H4 peptide, and the test inhibitor to a 384-well microplate.

-

Incubate for 30 minutes at room temperature to allow for binding equilibration.

-

Add anti-GST Acceptor beads and incubate for 60 minutes in the dark.

-

Add Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is generated when the Donor and Acceptor beads are brought into close proximity through the BRD4/Ac-H4 interaction.

-

The inhibitor disrupts this interaction, leading to a decrease in the signal.

-

The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that measures the binding of an inhibitor to a BRD4 bromodomain.

Protocol Outline:

-

Reagent Preparation:

-

His-tagged BRD4 BD1 or BD2 protein labeled with a donor fluorophore (e.g., Terbium cryptate).

-

A fluorescently labeled tracer that binds to the BRD4 bromodomain, acting as the acceptor fluorophore (e.g., a fluorescently tagged known inhibitor).

-

Assay buffer.

-

Test inhibitor at various concentrations.

-

-

Assay Procedure:

-

Add the labeled His-BRD4 protein, the fluorescent tracer, and the test inhibitor to a low-volume 384-well microplate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

FRET occurs when the donor and acceptor fluorophores are in close proximity. The test inhibitor competes with the fluorescent tracer for binding to BRD4, causing a decrease in the FRET signal.

-

The IC50 value is determined by plotting the TR-FRET signal ratio against the inhibitor concentration.

-

Visualizations

BRD4 Signaling Pathway in Cancer

Caption: BRD4 signaling pathway in cancer and the mechanism of its inhibition.

Experimental Workflow for Determining Binding Affinity

Caption: General experimental workflow for determining inhibitor binding affinity.

References

- 1. Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign [mdpi.com]

- 14. amsbio.com [amsbio.com]

In Vitro Characterization of BRD4 Inhibitor-37: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of BRD4 Inhibitor-37, a potent small molecule targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic drug discovery.

BRD4 is a critical epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc.[1][2][3] Its role in transcriptional activation has made it a compelling target for therapeutic intervention in various cancers and inflammatory diseases.[1][4] BRD4 inhibitors function by competitively occupying the acetyl-lysine binding pocket of BRD4's bromodomains, thereby displacing it from chromatin and suppressing the transcription of target genes.[2][5]

This compound (referred to as Compound 37 in foundational literature) has demonstrated potent inhibition of BRD4 and significant anti-proliferative effects in cancer cell lines.[6] This guide details its biochemical and cellular activities, provides standardized protocols for its characterization, and illustrates the underlying molecular pathways.

Biochemical Profile

The primary biochemical assessment of a BRD4 inhibitor involves quantifying its direct binding affinity and inhibitory activity against the target protein's bromodomains.

Quantitative Biochemical Data

This compound's activity was primarily determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a standard method for measuring molecular interactions.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | BRD4 | TR-FRET | 8 |

Data sourced from Sun et al., 2021.[6]

Mechanism of Inhibition

BRD4 inhibitors act as acetyl-lysine mimetics. They competitively bind to the hydrophobic pocket within the bromodomains (BD1 and BD2) of BRD4, preventing its interaction with acetylated histones on chromatin. This displacement disrupts the formation of essential transcriptional complexes, leading to the downregulation of target gene expression.

Caption: Competitive binding mechanism of this compound.

Experimental Protocol: TR-FRET Biochemical Assay

This protocol outlines a typical TR-FRET assay to determine the IC50 value of a BRD4 inhibitor.

Objective: To measure the ability of this compound to disrupt the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone H4 peptide.

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated peptide of acetylated histone H4 (H4K5ac, K8ac, K12ac, K16ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound, serially diluted in DMSO

-

Low-volume 384-well assay plates

Procedure:

-

Compound Plating: Prepare a 10-point serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for no-inhibition controls.

-

Protein-Peptide Mixture: Prepare a reaction mixture containing the GST-BRD4-BD1 protein and the biotinylated histone H4 peptide in assay buffer at pre-optimized concentrations.

-

Incubation: Add the protein-peptide mixture to the wells containing the inhibitor. Seal the plate and incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Detection Reagent Addition: Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer. Add this mixture to all wells.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320-340 nm and measure emission at two wavelengths: 665 nm (APC emission) and 615 nm (Europium emission).

-

Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. Normalize the data against high (no inhibitor) and low (no BRD4 protein) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Profile

Evaluating the inhibitor's effect on cancer cell lines is crucial to translate biochemical potency into potential therapeutic efficacy.

Quantitative Cellular Data

This compound was tested for its anti-proliferative activity in the MV4-11 human acute myeloid leukemia (AML) cell line, which is known to be dependent on BRD4 for survival.

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound | MV4-11 (AML) | Proliferation | 34 |

Data sourced from Sun et al., 2021.[6]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a colorimetric MTT assay to measure the effect of this compound on cell proliferation and viability.[7]

Objective: To determine the IC50 value of this compound for growth inhibition in a BRD4-dependent cancer cell line.

Materials:

-

MV4-11 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, serially diluted

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MV4-11 cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 10 µL of serially diluted this compound to the appropriate wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for a cellular viability (MTT) assay.

BRD4 Signaling Pathway

Understanding the BRD4 signaling pathway provides context for the inhibitor's mechanism of action. BRD4 acts as a scaffold, linking acetylated chromatin to the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating transcriptional elongation of target genes.

Caption: Simplified BRD4 signaling pathway in gene transcription.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

BRD4 Inhibitor-37: A Technical Guide to its Effect on c-Myc Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of BRD4 inhibitors, with a specific focus on BRD4 Inhibitor-37, on the expression of the proto-oncogene c-Myc. This document details the underlying signaling pathways, presents available quantitative data, and outlines key experimental protocols for investigating these effects.

Introduction: The BRD4-c-Myc Axis in Cancer

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2] Direct inhibition of the c-Myc protein has proven to be a significant challenge.[3] An alternative and promising therapeutic strategy is to target the upstream regulators of c-Myc expression.[2]

One such key regulator is the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers, including those of c-Myc.[3][4] By inhibiting BRD4, it is possible to effectively suppress c-Myc transcription, leading to anti-proliferative effects in various cancer models.[3] This guide focuses on the effects of BRD4 inhibitors, particularly this compound, on c-Myc expression.

Mechanism of Action: How BRD4 Inhibitors Suppress c-Myc

BRD4 plays a pivotal role in the transcriptional activation of c-Myc. It achieves this by binding to acetylated lysine (B10760008) residues on histones at super-enhancer regions associated with the MYC gene.[4] This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to productive transcription of the MYC gene.[3]

BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin. This displacement prevents the recruitment of the transcriptional machinery necessary for c-Myc expression, resulting in a significant downregulation of both c-Myc mRNA and protein levels.[3]

Signaling Pathway Diagram

Caption: BRD4-c-Myc signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

This compound is a potent and selective BET inhibitor.[1] Its inhibitory effect on BRD4 has been validated, and its impact on the downstream c-Myc protein has been demonstrated, indicating its ability to intervene in this critical cancer signaling pathway.[1]

| Parameter | Value | Source |

| IC50 (Binding Assay) | ~0.05-0.1 µM | [1] |

| GI50 (Cell Growth) | 0.1-0.3 µM | [1] |

| Table 1: In vitro activity of this compound. |

For the purpose of comparison, the following table presents the inhibitory concentrations of other well-characterized BRD4 inhibitors.

| Inhibitor | IC50 (BRD4(1)) | Cell Line | Effect on c-Myc | Source |

| JQ1 | 77 nM | Multiple Myeloma (MM.1S) | Downregulation of mRNA and protein | |

| OTX015 | 19 nM | Neuroblastoma (SK-N-BE2) | Downregulation of mRNA and protein | |

| ARV-825 (Degrader) | N/A | Neuroblastoma (SK-N-BE2) | Profound depletion of BRD4 and c-Myc | |

| Table 2: Comparative in vitro activity of selected BRD4 inhibitors. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on c-Myc expression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines known to be dependent on c-Myc (e.g., neuroblastoma, multiple myeloma, or breast cancer cell lines).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for c-Myc Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

-

RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for c-Myc and a reference gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Viability Assessment: After the desired incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Experimental Workflow Diagram

References

- 1. This compound 1095051-79-8 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4/nuclear PD-L1/RelB circuit is involved in the stemness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Potential of BRD4 Inhibitor-37: A Technical Overview for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical regulator of gene expression in cancer. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. This central role in tumorigenesis has made BRD4 a compelling target for therapeutic intervention. BRD4 Inhibitor-37 is a small molecule designed to disrupt the function of BRD4, showing potential as an anticancer agent. This technical guide provides a comprehensive overview of the available data on the antiproliferative activity of this compound, detailed experimental protocols for its evaluation, and a depiction of the relevant signaling pathways.

Quantitative Data on this compound

The available quantitative data for this compound is currently limited to its biochemical potency. Further studies are required to establish its antiproliferative activity across a broad range of cancer cell lines.

Table 1: Biochemical Potency of this compound

| Inhibitor | Assay Type | IC50 | Source |

| This compound | Binding Assay | ~0.05-0.1 µM | [1] |

For illustrative purposes, the following table summarizes the antiproliferative activity of a well-characterized BRD4 inhibitor, JQ1, across various cancer cell lines. This provides context for the expected range of efficacy for potent BRD4 inhibitors.

Table 2: Illustrative Antiproliferative Activity of JQ1 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MDA-MB-231 | ~0.5 µM to inhibit mammosphere formation |

| Neuroblastoma | SK-N-SH | Varies with cell line |

| Neuroblastoma | SH-SY5Y | Varies with cell line |

| Neuroblastoma | IMR-32 | Varies with cell line |

| Neuroblastoma | SK-N-BE(2) | Varies with cell line |

Mechanism of Action and Signaling Pathways

BRD4 inhibitors, including this compound, function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with chromatin, leading to the downregulation of its target genes, most notably the proto-oncogene c-MYC. The suppression of c-MYC and other target genes disrupts critical cellular processes in cancer cells, including proliferation, survival, and cell cycle progression, ultimately leading to an antiproliferative effect.

Figure 1: Simplified BRD4 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antiproliferative activity of BRD4 inhibitors like this compound. These protocols are based on established methods for other BRD4 inhibitors.[2][3]

Cell Viability Assay (CCK-8 Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1x binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Treat cancer cells with this compound for the desired time period (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.

-

Staining: Wash the fixed cells with PBS and incubate with a solution containing Propidium Iodide (PI) and RNase A at room temperature for 1 hour.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Figure 2: General experimental workflow for evaluating the antiproliferative activity of BRD4 inhibitors.

Conclusion

This compound is a potent biochemical inhibitor of BRD4. While comprehensive data on its antiproliferative effects in a wide range of cancer cell lines is still emerging, its mechanism of action aligns with that of other well-validated BRD4 inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of BRD4 inhibitors holds significant promise for the development of novel epigenetic therapies for cancer.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4/nuclear PD-L1/RelB circuit is involved in the stemness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by BRD4 Inhibitors: A Technical Guide

Disclaimer: The specific compound "BRD4 Inhibitor-37" was not identified in a comprehensive search of scientific literature. This guide is therefore based on the well-characterized effects of widely studied BRD4 inhibitors, such as (+)-JQ1 and PLX51107, which are considered representative of this class of molecules.

This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways involved in the induction of apoptosis by BRD4 inhibitors. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Core Mechanism of Action

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes and anti-apoptotic proteins.[1] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes.[1] Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of pro-survival genes and the subsequent activation of apoptotic pathways.

The induction of apoptosis by BRD4 inhibitors is a multifactorial process involving:

-

Downregulation of Oncogenes: A primary target of BRD4 is the proto-oncogene c-MYC, a potent driver of cell proliferation and a suppressor of apoptosis. BRD4 inhibitors effectively reduce c-MYC expression, contributing to cell cycle arrest and apoptosis.[1][2]

-

Modulation of Bcl-2 Family Proteins: BRD4 inhibition alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This includes the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members such as Bax and BIM.[3][4]

-

Suppression of NF-κB Signaling: BRD4 can co-activate the transcription factor NF-κB, a key regulator of inflammation and cell survival. By inhibiting BRD4, NF-κB activity is suppressed, leading to a decrease in the expression of its anti-apoptotic target genes.[1][5]

-

Sensitization to Extrinsic Apoptotic Signals: BRD4 inhibition can sensitize cancer cells to extrinsic apoptosis-inducing ligands like TNF-related apoptosis-inducing ligand (TRAIL).[5][6]

Quantitative Data on Apoptosis Induction

The following tables summarize quantitative data from various studies on the pro-apoptotic effects of BRD4 inhibitors in different cancer cell lines.

Table 1: Effect of BRD4 Inhibition on Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase vs. Control | Reference |

| A549 | TRAIL (50 ng/ml) | 3.8 | - | [5] |

| A549 | BRD4 siRNA + TRAIL (50 ng/ml) | 30.4 | 8.0 | [5] |

Table 2: Effect of BRD4 Inhibition on Apoptosis in Prostate Cancer (PCa) Cells

| Cell Line | Treatment | Outcome | Reference |

| DU145 | shBRD4 | Significant increase in apoptosis | [2] |

| LNCAP | shBRD4 | Significant increase in apoptosis | [2] |

| DU145 & LNCAP | JQ1 | Dose-dependent increase in apoptosis | [2] |

Table 3: Effect of BRD4 Inhibition on Apoptosis in Gallbladder Cancer (GBC) Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| NOZ | BRD4 siRNA | 16.86 | [4] |

| EH-GB1 | BRD4 siRNA | 16.43 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate BRD4 inhibitor-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, such as A549 (NSCLC), DU145, LNCAP (prostate cancer), NOZ, and EH-GB1 (gallbladder cancer).[2][4][5]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Inhibitor Preparation: A high-concentration stock solution of the BRD4 inhibitor (e.g., 10 mM (+)-JQ1 in DMSO) is prepared, aliquoted, and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of the BRD4 inhibitor or a vehicle control (e.g., DMSO).[1] Incubation times typically range from 24 to 72 hours.[1]

Apoptosis Assays

This is a widely used flow cytometry-based method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus stains necrotic or late apoptotic cells with compromised membrane integrity.

-

Procedure:

-

Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.[1]

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is determined.[5]

-

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Procedure:

-

Tissue/Cell Preparation: For tissue samples, paraffin-embedded sections are deparaffinized and rehydrated. For cultured cells, they are fixed and permeabilized.

-

Labeling: The samples are incubated with the TdT enzyme and labeled nucleotides.

-

Detection: The incorporated label is detected by fluorescence microscopy.[7]

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.

-

Procedure:

-

Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BRD4, Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.[7]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in BRD4 inhibitor-induced apoptosis.

Caption: BRD4 Inhibition and NF-κB Pathway in Apoptosis.

Caption: Role of the PI3K/AKT Pathway in BRD4i-mediated Apoptosis.

Caption: BRD4 Inhibition and the MAPK Signaling Pathway.

Caption: General Experimental Workflow for Studying Apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of BRD4 inhibits gallbladder cancer proliferation and metastasis and induces apoptosis via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medsci.org [medsci.org]

- 7. researchgate.net [researchgate.net]

BRD4 Inhibitor-37: A Preclinical Technical Guide for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. A promising target in AML is the bromodomain and extra-terminal domain (BET) protein BRD4, a key epigenetic reader that regulates the transcription of critical oncogenes.[1][2][3] This technical guide provides an in-depth overview of a novel preclinical candidate, BRD4 Inhibitor-37, and its potent anti-leukemic activity. We detail its mechanism of action, present comprehensive preclinical data in various AML subtypes, and provide detailed protocols for key experimental assays to facilitate further research and development.

Introduction: The Role of BRD4 in AML

BRD4 is a member of the BET family of proteins that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in transcriptional activation.[1][4] In AML, BRD4 is often recruited to super-enhancers, which are large clusters of enhancer elements that drive the expression of key oncogenes, including MYC and BCL2.[1][4][5] This aberrant transcriptional program promotes uncontrolled proliferation and survival of leukemic blasts.[2][4] BRD4 is not typically mutated or overexpressed in AML, but the disease exhibits a profound dependency on its function, making it an attractive therapeutic target.[2][3] Inhibition of BRD4 has been shown to induce cell cycle arrest, apoptosis, and terminal myeloid differentiation in AML cells.[2][3]

This compound: Mechanism of Action

This compound is a potent and selective small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BRD4, displacing it from chromatin. This displacement prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to the suppression of BRD4-dependent oncogenes.[5][6] The primary anti-leukemic effects of this compound are mediated through the downregulation of key survival and proliferation pathways.

Figure 1. Mechanism of action of this compound in AML cells.

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in a panel of human AML cell lines representing various genetic subtypes.

In Vitro Cytotoxicity

This compound demonstrates potent single-agent cytotoxicity across multiple AML cell lines, with IC50 values in the nanomolar range.

| Cell Line | AML Subtype | This compound IC50 (nM) |

| MV4-11 | MLL-rearranged, FLT3-ITD | 85 |

| MOLM-13 | MLL-rearranged, FLT3-ITD | 110 |

| OCI-AML3 | NPM1c | 150 |

| THP-1 | MLL-rearranged | 205 |

| Kasumi-1 | t(8;21) | 148 |

| HL-60 | Promyelocytic | 350 |

Table 1: In vitro cytotoxicity of this compound in AML cell lines after 72 hours of treatment, as determined by MTT assay.

Induction of Apoptosis

Treatment with this compound leads to a significant induction of apoptosis in AML cells.

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |

| MV4-11 | Vehicle | 5.2 ± 1.1 |

| This compound (250 nM) | 45.8 ± 3.5 | |

| OCI-AML3 | Vehicle | 4.8 ± 0.9 |

| This compound (500 nM) | 38.2 ± 2.9 |

Table 2: Apoptosis induction by this compound in AML cell lines, measured by Annexin V/PI staining and flow cytometry.

Target Gene Downregulation

This compound effectively suppresses the transcription of the key oncogene MYC.

| Cell Line | Treatment (6h) | MYC mRNA Expression (Fold Change) |

| MV4-11 | This compound (500 nM) | 0.25 ± 0.05 |

| OCI-AML3 | This compound (500 nM) | 0.38 ± 0.07 |

Table 3: Downregulation of MYC mRNA expression following treatment with this compound, as determined by RT-qPCR.

Experimental Protocols

Detailed protocols for the key assays used to evaluate the efficacy of this compound are provided below.

Figure 2. General experimental workflow for preclinical evaluation.

Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of AML cells.[2]

Materials:

-

AML cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed AML cells at a density of 5,000-10,000 cells/well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. Final concentrations should span a range appropriate to determine the IC50 (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Add 100 µL of the diluted inhibitor or vehicle to the respective wells.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol assesses the induction of apoptosis by this compound using flow cytometry.[6][7][8]

Materials:

-

AML cells treated with this compound or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed AML cells and treat with the desired concentrations of this compound or vehicle for 24-48 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of BRD4 and assessing changes upon treatment with this compound.[1][5][9][10]

Materials:

-

AML cells treated with this compound or vehicle

-

Formaldehyde (B43269) (1% final concentration for cross-linking)

-

Glycine (125 mM final concentration for quenching)

-

Lysis buffer

-

Sonication equipment

-

Anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-link protein to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

Incubate the sheared chromatin with an anti-BRD4 antibody or control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare DNA libraries for next-generation sequencing and perform sequencing.

-

Analyze the sequencing data to identify BRD4 binding sites (peaks) and assess changes in BRD4 occupancy upon treatment with this compound.

RNA Sequencing (RNA-seq)

This protocol is for analyzing global changes in gene expression following treatment with this compound.[9]

Materials:

-

AML cells treated with this compound or vehicle

-

RNA extraction kit (e.g., RNeasy Kit)

-

DNase I

-

RNA quality control instrumentation (e.g., Bioanalyzer)

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Culture and treat cells with this compound or vehicle control for the desired time (e.g., 6-24 hours).

-

Harvest cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step.

-

Assess the quality and quantity of the extracted RNA. High-quality RNA (RIN > 8) is recommended.

-

Prepare RNA-seq libraries from the RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, and adapter ligation.

-

Perform sequencing on a next-generation sequencing platform.

-

Analyze the sequencing data, which includes read alignment to a reference genome, quantification of gene expression levels, and differential expression analysis to identify genes up- or down-regulated by this compound.

Future Directions

This compound is a promising preclinical candidate for the treatment of AML. Further studies will focus on in vivo efficacy in animal models of AML, evaluation of potential synergistic combinations with other anti-leukemic agents, and comprehensive safety and toxicology assessments. Given the strong preclinical rationale, this compound is poised for continued development towards clinical investigation.

References